Superior Anti-HBV Potency: Ziyuglycoside II vs. Ziyuglycoside I vs. Entecavir (Genotype D and C)
In head-to-head comparison with ziyuglycoside I and the clinical antiviral entecavir (ETV), ziyuglycoside II exhibited the lowest inhibitory concentration against HBV genotype D [1]. Against genotype C, ziyuglycoside II demonstrated greater potency than against genotype D in down-regulating HBsAg secretion [1].
| Evidence Dimension | HBsAg secretion inhibition (IC50) |
|---|---|
| Target Compound Data | Lowest IC50 among tested compounds against genotype D; more potent against genotype C than D |
| Comparator Or Baseline | Ziyuglycoside I; Entecavir (ETV) |
| Quantified Difference | Ziyuglycoside II had the lowest inhibitory concentration of 50% against genotype D (exact IC50 values not numerically disclosed in abstract) |
| Conditions | HepG2.2.15 cells and HepG2 cells transfected with HBV genotype C; ELISA quantification |
Why This Matters
For antiviral screening programs requiring HBV genotype C activity, ziyuglycoside II offers a potency advantage over its closest structural analog ziyuglycoside I.
- [1] Kim J, et al. Sanguisorba officinalis extract, ziyuglycoside I, and II exhibit antiviral effects against hepatitis B virus. Eur J Integr Med. 2018;20:165-172. View Source
